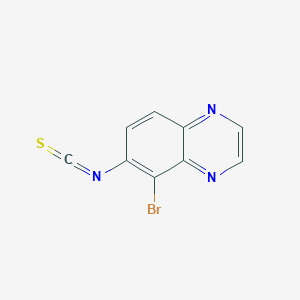

5-Bromo-6-isothiocyanatoquinoxaline

概要

説明

5'-フルオロインジルビノキシムは、FMS様チロシンキナーゼ3(FLT3)に対する強力な阻害効果で知られる合成有機化合物です。この化合物は、インジゴの天然に存在する異性体であるインジルビンの誘導体です。

準備方法

合成経路および反応条件: 5'-フルオロインジルビノキシムの合成は、通常、次の手順を含みます。

出発物質: 合成は、インジルビンとフッ素含有試薬から始まります。

反応条件: 反応は、ジメチルスルホキシド(DMSO)などの溶媒と触媒を使用して、制御された条件下で行われます。反応を促進します。

オキシム形成: オキシム基の導入は、インジルビンとヒドロキシルアミン誘導体を酸性または塩基性条件下で反応させることによって達成されます

工業的製造方法: 特定の工業的製造方法は広く文書化されていませんが、合成プロセスは標準的な有機合成技術を使用してスケールアップできます。 鍵となるのは、反応パラメータと精製工程を注意深く制御することで、化合物の純度と収率を維持することです .

3. 化学反応解析

反応の種類: 5'-フルオロインジルビノキシムは、次のようなさまざまな化学反応を受けます。

酸化: 化合物は特定の条件下で酸化されて、さまざまな誘導体を形成することができます。

還元: 還元反応はオキシム基を修飾して、アミンを形成することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物: これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりキノンが生成され、還元によりアミンが生成されます .

4. 科学研究への応用

5'-フルオロインジルビノキシムは、科学研究において幅広い応用範囲を持っています。

化学: インジルビン誘導体に対するフッ素置換の影響を研究するためのモデル化合物として使用されます。

生物学: この化合物は、FLT3に対する阻害効果について調査されており、特に白血病における癌治療の潜在的な候補となっています

医学: 炎症性疾患や神経変性疾患など、他の病気における治療の可能性を調査するために研究が続けられています。

化学反応の分析

Types of Reactions: 5’-Fluoroindirubinoxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the oxime group, leading to the formation of amines.

Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halides and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .

科学的研究の応用

Organic Synthesis

5-BIQ serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, making it a valuable building block for synthesizing other compounds. The presence of the isothiocyanate group enables it to undergo nucleophilic substitutions, facilitating the formation of thioureas and other derivatives.

Table 1: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Isothiocyanatoquinoxaline | Lacks bromine substitution | Exhibits distinct biological activity |

| 5-Chloro-6-isothiocyanatoquinoxaline | Contains chlorine instead of bromine | Different reactivity profile due to chlorine |

| 5-Bromoquinoxaline | Lacks isothiocyanate group | Primarily used as a precursor in organic synthesis |

| 2-Amino-3-bromoquinoxaline | Contains amino group | Enhanced solubility and potential biological activity |

Medicinal Chemistry

The compound has shown promise in various biological activities, particularly as an inhibitor of specific enzymes and receptors. Research indicates potential anticancer properties, with studies focusing on its ability to inhibit protein kinases involved in cancer pathways. This suggests that 5-BIQ may play a role in drug development aimed at targeting cancer.

Case Study: Anticancer Activity

A study demonstrated that 5-BIQ exhibits significant inhibitory effects on certain cancer cell lines, leading to reduced proliferation and increased apoptosis. The compound's mechanism of action appears to involve the disruption of signaling pathways critical for tumor growth.

Pharmacological Studies

In addition to its anticancer potential, 5-BIQ has been investigated for its effects on other biological targets. Its structural features suggest interactions with various receptors that could be leveraged in pharmacology.

Notable Findings

- Inhibition of Kinases : Research has revealed that 5-BIQ can inhibit specific kinases associated with cancer progression.

- Receptor Interactions : The compound has been studied for its binding affinities to receptors involved in inflammatory responses.

Toxicological Considerations

While exploring the applications of 5-BIQ, it is crucial to consider its toxicological profile. The compound is classified as toxic if swallowed and can cause skin irritation, necessitating careful handling during research and application.

作用機序

5'-フルオロインジルビノキシムの主な作用機序は、FLT3の阻害を伴います。この阻害は、細胞増殖と生存を促進するシグナル伝達経路を阻害し、癌細胞のアポトーシスを誘導します。 この化合物は、血管内皮増殖因子受容体2(VEGFR2)やオーロラAキナーゼなど、他の分子標的にも影響を与え、抗腫瘍活性に貢献しています .

類似化合物:

インジルビン: 抗炎症作用と抗癌作用で知られる5'-フルオロインジルビノキシムの母体化合物。

5-フルオロインジルビン: キナーゼに対する同様の阻害効果を持つ別のフッ素化誘導体。

インジルビン-3'-モノキシム: サイクリック依存性キナーゼに対して強力な阻害効果を持つ誘導体

ユニークさ: 5'-フルオロインジルビノキシムは、FLT3に対する高い選択性と効力により際立っており、標的型癌療法の有望な候補となっています。 そのユニークな化学構造は、フッ素とオキシム基の両方を含んでおり、その独特の薬理学的プロファイルに貢献しています .

類似化合物との比較

Indirubin: The parent compound of 5’-fluoroindirubinoxime, known for its anti-inflammatory and anti-cancer properties.

5-Fluoroindirubin: Another fluorinated derivative with similar inhibitory effects on kinases.

Indirubin-3’-monoxime: A derivative with potent inhibitory effects on cyclin-dependent kinases

Uniqueness: 5’-Fluoroindirubinoxime stands out due to its high selectivity and potency against FLT3, making it a promising candidate for targeted cancer therapy. Its unique chemical structure, featuring both fluorine and oxime groups, contributes to its distinct pharmacological profile .

生物活性

5-Bromo-6-isothiocyanatoquinoxaline (C9H4BrN3S) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article summarizes its chemical properties, synthesis, and biological effects as reported in various studies.

- Molecular Formula : C9H4BrN3S

- Molecular Weight : 266.12 g/mol

- CAS Number : 134892-46-9

- Purity : >95% (HPLC)

- Appearance : Brick red to white crystalline solid .

Synthesis

The synthesis of this compound typically involves the reaction of 6-amino-5-bromoquinoxaline with thiophosgene. The process yields a high purity product, characterized by various analytical techniques including NMR and mass spectrometry. The typical yield from this synthesis is reported to be around 90% .

Biological Activity

This compound exhibits several biological activities that have been explored in various studies:

Anticancer Activity

- Mechanism of Action : The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It targets specific signaling pathways involved in tumor growth.

- Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of human cancer cell lines, including breast and colon cancer cells, with IC50 values in the low micromolar range .

Antimicrobial Properties

- Bacterial Inhibition : Recent research indicates that this compound possesses antibacterial activity against various strains of bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

- Study Findings : In a study assessing the antibacterial efficacy of quinoxaline derivatives, this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA .

Anti-inflammatory Effects

- Mechanism : The compound has been implicated in modulating inflammatory responses by inhibiting pro-inflammatory cytokines and mediators.

- Research Evidence : Experimental models have shown that treatment with this compound can lead to decreased levels of TNF-alpha and IL-6 in inflammatory conditions .

Comparative Biological Activity Table

特性

IUPAC Name |

5-bromo-6-isothiocyanatoquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrN3S/c10-8-6(13-5-14)1-2-7-9(8)12-4-3-11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNMXQMOFAYYEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1N=C=S)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403506 | |

| Record name | 5-bromo-6-isothiocyanatoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134892-46-9, 132356-31-1 | |

| Record name | 5-bromo-6-isothiocyanatoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-6-ISOTHIOCYANATOQUINOXALINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Bromo-6-isothiocyanatoquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。